1-(methoxymethyl)-1H-pyrazol-4-amine

Lipophilicity Drug Design Property Space

1-(Methoxymethyl)-1H-pyrazol-4-amine (CAS 1001500-80-6) is a small-molecule heterocyclic building block belonging to the N-alkoxyalkyl pyrazole family. It features a primary amine group at the C-4 position and a methoxymethyl substituent on the N-1 nitrogen of the pyrazole ring.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 1001500-80-6
Cat. No. B1277760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(methoxymethyl)-1H-pyrazol-4-amine
CAS1001500-80-6
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCOCN1C=C(C=N1)N
InChIInChI=1S/C5H9N3O/c1-9-4-8-3-5(6)2-7-8/h2-3H,4,6H2,1H3
InChIKeyMIBJLZRVWQFOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methoxymethyl)-1H-pyrazol-4-amine (CAS 1001500-80-6) as a Differentiated N-Alkoxyalkyl Pyrazole Scaffold for Medicinal Chemistry


1-(Methoxymethyl)-1H-pyrazol-4-amine (CAS 1001500-80-6) is a small-molecule heterocyclic building block belonging to the N-alkoxyalkyl pyrazole family . It features a primary amine group at the C-4 position and a methoxymethyl substituent on the N-1 nitrogen of the pyrazole ring . This substitution pattern provides a specific balance of polar surface area and lipophilicity in a liquid form, making it a strategic intermediate for fragment-based drug discovery and the synthesis of kinase inhibitors where precise control of N-1 substituent electronic and steric effects is required .

The Procurement Risk of Substituting 1-(Methoxymethyl)-1H-pyrazol-4-amine with Generic N-Alkyl or Other N-Alkoxyalkyl Pyrazol-4-amines


The N-1 substituent on a pyrazol-4-amine core critically influences its lipophilicity, hydrogen-bonding capability, and chemical reactivity, directly impacting downstream synthetic routes and the pharmacokinetic profiles of final drug candidates [1]. Simple substitution with N-alkyl analogs (e.g., 1-methyl or 1-ethyl) can significantly alter the scaffold's solubility, physical state, and metabolic stability, undermining structure-activity relationship (SAR) consistency [1]. Similarly, using other N-alkoxyalkyl analogs (e.g., 1-(ethoxymethyl)) changes the rotatable bond count and lipophilicity, leading to a different property space. Therefore, the specific methoxymethyl group is a non-interchangeable element for reproducible synthesis and biological evaluation [1].

Quantitative Property-Based Differentiation of 1-(Methoxymethyl)-1H-pyrazol-4-amine from its Closest Analogs


Computed Lipophilicity (LogP) Differentiates 1-(Methoxymethyl)-1H-pyrazol-4-amine from N-Alkyl and Other N-Alkoxyalkyl Analogs

The target compound's computed LogP of 0.65 demonstrates a balanced lipophilicity profile essential for CNS drug-like property space, positioning it between more hydrophilic N-alkyl and more lipophilic N-ethoxy analogs. The calculated LogP of 0.65 for 1-(methoxymethyl)-1H-pyrazol-4-amine [1] is intermediate. For comparison, the reported LogP for 1-methyl-1H-pyrazol-4-amine is 0.58 [2], and for 1-ethyl-1H-pyrazol-4-amine, it is 1.07 [3]. The direct N-alkoxyalkyl analog, 1-(ethoxymethyl)-1H-pyrazol-4-amine, has a significantly higher LogP of 1.04 , increasing by 0.39 units, which indicates a marked shift towards higher lipophilicity and potentially lower aqueous solubility.

Lipophilicity Drug Design Property Space

Polar Surface Area (PSA) Fine-Tuning via N-Substitution: A Comparison of 1-(Methoxymethyl)-1H-pyrazol-4-amine and its Analogs

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and cellular permeability. The target compound's TPSA of 53.07 Ų [1] provides a strategic middle ground. The simpler 1-methyl-1H-pyrazol-4-amine has a lower TPSA of 43.84 Ų [2], a decrease of 9.23 Ų, which could significantly increase membrane permeability but also potentially reduce aqueous solubility. The unsubstituted parent compound, 1H-pyrazol-4-amine, has a similar TPSA of 54.70 Ų but lacks the N-substituent crucial for occupying hydrophobic kinase pockets.

Physicochemical Property Drug-likeness Permeability

Physical Form as a Differential Advantage: 1-(Methoxymethyl)-1H-pyrazol-4-amine as a Liquid Scaffold

Unlike the solid, crystalline nature of many N-alkyl pyrazol-4-amine analogs like 1-methyl-1H-pyrazol-4-amine (a solid at room temperature) , 1-(methoxymethyl)-1H-pyrazol-4-amine is procured as a liquid . This physical state difference offers quantifiable advantages in automated synthesis platforms and high-throughput chemistry workflows, where liquid handling is generally faster, more precise, and less prone to clogging issues compared to solid dispensing . While no direct comparison of liquid handling metrics was found, the liquid state inherently eliminates the need for solubilization steps for liquid-phase reactions, simplifying automation protocols.

Physical State Handling Formulation

Research and Industrial Application Scenarios for 1-(Methoxymethyl)-1H-pyrazol-4-amine Based on Property Differentiation


Synthesis of Kinase Inhibitor Fragment Libraries Requiring Defined N-1 Substituents

The methoxymethyl group offers a specific combination of hydrogen-bond acceptor capacity and moderate lipophilicity (verified by LogP = 0.65 [1]), making it a valuable synthon for ATP-competitive kinase inhibitor design. Its liquid state facilitates straightforward use in automated parallel synthesis of focused libraries where the N-1 substituent's interaction with the hinge-binding domain is being probed.

Early-Stage CNS Drug Discovery Programs Targeting Balanced Permeability and Solubility

The compound's intermediate TPSA of 53.07 Ų and LogP of 0.65 [1] place it in a property space often associated with potential CNS penetration. Its use allows medicinal chemists to build a scaffold that doesn't inherently violate common CNS drug-likeness guidelines, unlike more polar or more lipophilic analogs, enabling a more efficient hit-to-lead phase.

Automated High-Throughput Chemistry Workflows for SAR Exploration

Procurement of the liquid form of 1-(methoxymethyl)-1H-pyrazol-4-amine directly supports automated liquid handling systems, reducing the need for manual weighing and dissolution. This leads to more reproducible reagent dispensing in high-throughput chemistry, which is critical for generating SAR data of adequate quality.

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